An In-depth Technical Guide to Z-Asp(OMe)-OH: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to Z-Asp(OMe)-OH: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and common applications of Z-Asp(OMe)-OH, a key building block in peptide synthesis and drug discovery. The information is presented to be a valuable resource for researchers and professionals in the fields of chemistry and pharmacology.
Chemical Properties and Structure
Z-Asp(OMe)-OH, with the IUPAC name (2S)-4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid, is a white crystalline powder.[1] It is a derivative of the amino acid L-aspartic acid, where the amino group is protected by a benzyloxycarbonyl (Z) group and the side-chain carboxylic acid is esterified as a methyl ester. This strategic protection is crucial for its application in controlled peptide synthesis.
Quantitative Physicochemical Data
A summary of the key physicochemical properties of Z-Asp(OMe)-OH is provided in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| IUPAC Name | (2S)-4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid | [2] |
| CAS Number | 3160-47-2 | [3] |
| Molecular Formula | C₁₃H₁₅NO₆ | |
| Molecular Weight | 281.26 g/mol | |
| Melting Point | 98 °C | |
| Boiling Point | Not available | |
| pKa | Not available | |
| Appearance | White powder | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. |
Structural Information
The structural details of Z-Asp(OMe)-OH are fundamental to understanding its reactivity and incorporation into peptide chains.
| Structural Representation | Value | Reference(s) |
| Linear Formula | CH₃O₂CCH₂CH(NHCO₂CH₂C₆H₅)CO₂H | |
| SMILES String | COC(=O)C--INVALID-LINK--C(O)=O | |
| InChI Key | PHMBNDDHIBIDRQ-JTQLQIEISA-N |
Experimental Protocols
Synthesis of Z-Asp(OMe)-OH
A general method for the synthesis of Z-Asp(OMe)-OH involves the reaction of (S)-2-Amino-4-methoxy-4-oxobutanoic acid with benzyl chloroformate in the presence of a base.
Materials:
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(S)-2-Amino-4-methoxy-4-oxobutanoic acid
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Benzyl chloroformate
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Potassium carbonate
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Distilled water
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Ether
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1 N Hydrochloric acid
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Magnesium sulfate
Procedure:
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Dissolve (S)-2-Amino-4-methoxy-4-oxobutanoic acid in distilled water and add ether.
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Add a solution of potassium carbonate and stir until fully dissolved.
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Slowly add benzyl chloroformate to the reaction mixture and stir at room temperature for several hours.
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After the reaction is complete, perform a phase separation and discard the organic layer.
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Wash the aqueous layer multiple times with ether.
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Adjust the pH of the aqueous layer to 1 with 1 N hydrochloric acid.
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Extract the aqueous layer multiple times with ether.
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Combine the organic layers and dry over magnesium sulfate.
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Concentrate the solution under vacuum to obtain Z-Asp(OMe)-OH.
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The product can be characterized by ¹H NMR. The expected signals are: δ 8.23 (s, 1H), 7.35 (m, 5H), 5.87 (d, 1H), 5.12 (s, 2H), 4.69 (m, 1H), 3.68 (s, 3H), 2.97 (dd, 2H).
Caption: Synthesis workflow for Z-Asp(OMe)-OH.
Use in Solid-Phase Peptide Synthesis (SPPS)
Z-Asp(OMe)-OH is a valuable building block in solid-phase peptide synthesis (SPPS), particularly in the Fmoc/tBu strategy. The Z-group on the alpha-amino group is stable to the basic conditions used for Fmoc deprotection but can be removed under hydrogenolysis conditions, offering an orthogonal protection strategy.
General Protocol for Coupling:
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Resin Preparation: Start with a resin-bound peptide with a free N-terminal amine. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).
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Activation: In a separate vessel, dissolve Z-Asp(OMe)-OH (typically 3-5 equivalents) and a coupling agent such as HBTU or HATU (equivalent to the amino acid) in DMF. Add a base like N,N-diisopropylethylamine (DIPEA) (typically 2 equivalents relative to the coupling agent) to activate the carboxylic acid.
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Coupling: Add the activated Z-Asp(OMe)-OH solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
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Washing: After the coupling reaction, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
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Confirmation: A ninhydrin test can be performed to confirm the completion of the coupling reaction (absence of free primary amines).
Purification by High-Performance Liquid Chromatography (HPLC)
Crude peptides containing the Z-Asp(OMe)-OH residue can be purified using reversed-phase high-performance liquid chromatography (RP-HPLC).
Typical Conditions:
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Column: C18 stationary phase.
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
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Mobile Phase B: 0.1% TFA in acetonitrile.
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Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage over a set time (e.g., 5% to 95% B over 30 minutes).
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Detection: UV detection at 220 nm and 280 nm.
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Fraction Collection: Collect fractions corresponding to the desired peptide peak.
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Lyophilization: Lyophilize the collected fractions to obtain the purified peptide.
Analysis by Mass Spectrometry
The incorporation and integrity of the Z-Asp(OMe)-OH residue within a peptide can be confirmed by mass spectrometry.
Procedure:
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Sample Preparation: Dissolve the purified peptide in a suitable solvent, often a mixture of water and acetonitrile with a small amount of formic acid to aid ionization.
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Ionization: Use electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) to generate gas-phase ions of the peptide.
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Mass Analysis: Analyze the mass-to-charge ratio (m/z) of the ions to determine the molecular weight of the peptide. The observed molecular weight should match the theoretical calculated mass of the peptide containing the Z-Asp(OMe)-OH residue.
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Tandem Mass Spectrometry (MS/MS): For sequence confirmation, perform tandem mass spectrometry. Isolate the parent ion of the peptide and subject it to fragmentation (e.g., collision-induced dissociation). The resulting fragment ions can be analyzed to confirm the amino acid sequence, including the presence of the Z-Asp(OMe)-OH residue.
Role in Signaling Pathways: A Representative Example
While Z-Asp(OMe)-OH is primarily a synthetic building block and not a direct signaling molecule itself, aspartic acid and its derivatives are known to play significant roles in various biological signaling pathways. D-aspartate, for instance, has been identified as a neurotransmitter and neuromodulator in the central nervous system. It can activate N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity and memory formation.
The following diagram illustrates a hypothetical signaling pathway where a peptide containing an aspartate residue, derived from a synthetic precursor like Z-Asp(OMe)-OH, could potentially modulate neuronal signaling. This is a representative example to showcase the potential biological relevance of incorporating such residues into bioactive peptides.
Caption: Hypothetical signaling pathway involving an aspartate-containing peptide.
This guide provides foundational knowledge on Z-Asp(OMe)-OH for researchers and professionals. The detailed information on its properties and experimental applications is intended to facilitate its effective use in the laboratory for the synthesis of novel peptides with potential therapeutic applications. The representative signaling pathway highlights the broader context in which such synthetic building blocks can contribute to the development of new drugs targeting specific biological processes.
